molecular formula C16H22ClNO3S B2353740 3-(3-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one CAS No. 1797692-63-7

3-(3-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one

Cat. No. B2353740
CAS RN: 1797692-63-7
M. Wt: 343.87
InChI Key: XAFMEIXTLSDOEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one, also known as CAA, is a synthetic compound that belongs to the family of cathinones. Cathinones are a class of psychoactive substances that are commonly referred to as designer drugs. CAA is known for its stimulant properties and has been the subject of scientific research for its potential use in various fields.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one is not fully understood, but it is believed to act as a dopamine and serotonin reuptake inhibitor, similar to other cathinones. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in a stimulant effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature. It also leads to a feeling of euphoria, increased energy, and alertness. However, prolonged use of this compound can lead to addiction, psychosis, and other adverse effects.

Advantages and Limitations for Lab Experiments

3-(3-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one has several advantages in lab experiments, including its ability to cross the blood-brain barrier and its relatively long half-life. However, it also has limitations, including its potential for toxicity and the lack of information on its long-term effects.

Future Directions

There are several future directions for research on 3-(3-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one, including its potential use as a treatment for depression and anxiety, its effects on the brain and neurotransmitters, and its use as a biomarker for drug use in hair samples. Further research is needed to fully understand the potential benefits and risks of this compound.

Synthesis Methods

3-(3-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one can be synthesized using a variety of methods, including the reductive amination of 3-chloropropiophenone and isobutylsulfonyl azetidine. Other methods include the use of Grignard reagents and the reductive coupling of 3-chloropropiophenone and isobutylsulfonyl azide.

Scientific Research Applications

3-(3-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one has been the subject of scientific research for its potential use in various fields, including pharmacology, neuroscience, and forensic science. In pharmacology, this compound has been studied for its potential use as a treatment for depression and anxiety. In neuroscience, this compound has been studied for its effects on dopamine and serotonin neurotransmitters. In forensic science, this compound has been studied as a potential marker for drug use in hair samples.

properties

IUPAC Name

3-(3-chlorophenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3S/c1-12(2)11-22(20,21)15-9-18(10-15)16(19)7-6-13-4-3-5-14(17)8-13/h3-5,8,12,15H,6-7,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFMEIXTLSDOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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